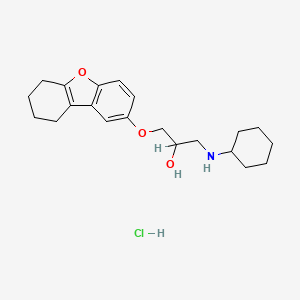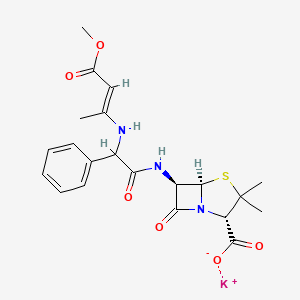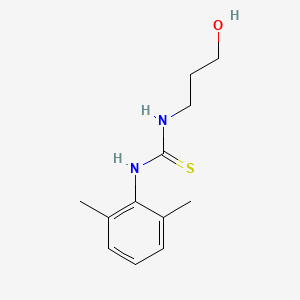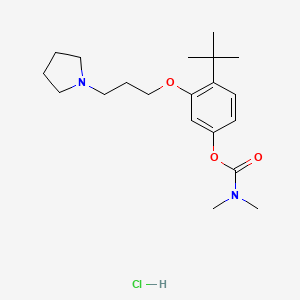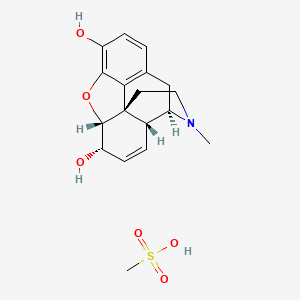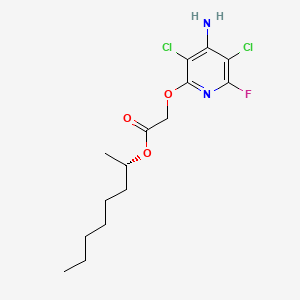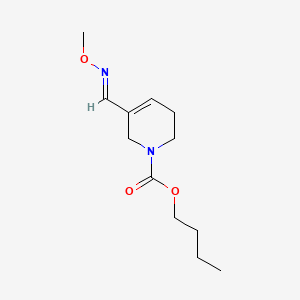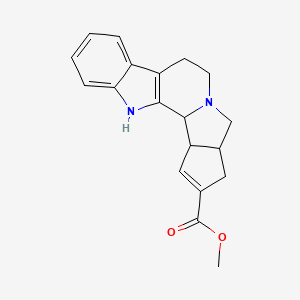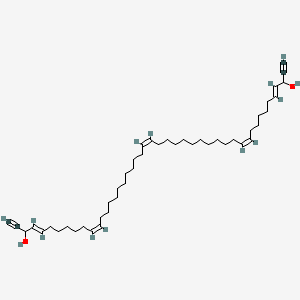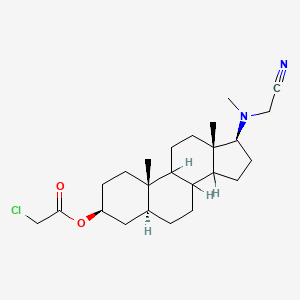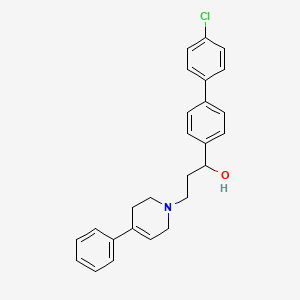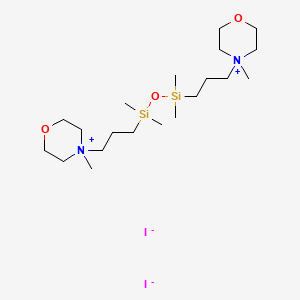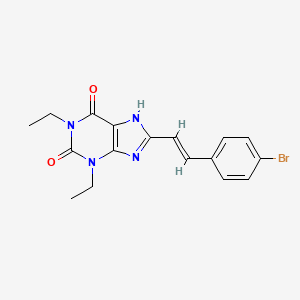
(E)-8-(4-Bromostyryl)-1,3-diethylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(4-Bromostyryl)-1,3-diethylxanthine is a synthetic organic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulating effects on the central nervous system. This particular compound is characterized by the presence of a bromostyryl group attached to the xanthine core, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(4-Bromostyryl)-1,3-diethylxanthine typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available 1,3-diethylxanthine and 4-bromobenzaldehyde.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 1,3-diethylxanthine and 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 8-(4-bromostyryl)-1,3-diethylxanthine.
Purification: The intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(E)-8-(4-Bromostyryl)-1,3-diethylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromostyryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
(E)-8-(4-Bromostyryl)-1,3-diethylxanthine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (E)-8-(4-Bromostyryl)-1,3-diethylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromostyryl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
8-(4-Bromostyryl)-1,3-dimethylxanthine: Similar structure but with methyl groups instead of ethyl groups.
8-(4-Chlorostyryl)-1,3-diethylxanthine: Similar structure but with a chlorine atom instead of a bromine atom.
8-(4-Methoxystyryl)-1,3-diethylxanthine: Similar structure but with a methoxy group instead of a bromine atom.
Uniqueness
(E)-8-(4-Bromostyryl)-1,3-diethylxanthine is unique due to the presence of the bromostyryl group, which imparts distinct chemical and biological properties. The bromine atom enhances its reactivity and binding affinity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
155271-70-8 |
|---|---|
Fórmula molecular |
C17H17BrN4O2 |
Peso molecular |
389.2 g/mol |
Nombre IUPAC |
8-[(E)-2-(4-bromophenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H17BrN4O2/c1-3-21-15-14(16(23)22(4-2)17(21)24)19-13(20-15)10-7-11-5-8-12(18)9-6-11/h5-10H,3-4H2,1-2H3,(H,19,20)/b10-7+ |
Clave InChI |
NECQFELHAHDLSB-JXMROGBWSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC=C(C=C3)Br |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


